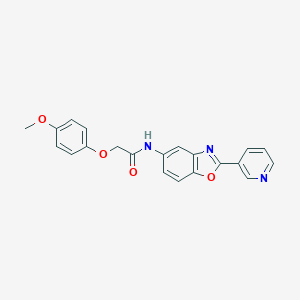
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone has shown potential applications in various fields of scientific research. In the field of medicine, it has been studied for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been investigated for its potential use as a pesticide. In material science, it has been studied for its ability to act as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone is not well understood. However, it is believed to work by inhibiting the growth of microorganisms such as fungi and bacteria. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria such as Candida albicans and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells such as MCF-7 breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has also shown potential as an anticancer agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone. One direction is to investigate its potential as a pesticide for agricultural use. Another direction is to study its mechanism of action in more detail to better understand how it works as an antimicrobial and anticancer agent. Additionally, further research could be done to improve the solubility of the compound to make it more versatile in lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone involves the reaction of 4-bromoacetophenone with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the product is around 70-80%.
Propiedades
Fórmula molecular |
C10H6BrCl2N3O |
|---|---|
Peso molecular |
334.98 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H6BrCl2N3O/c11-7-3-1-6(2-4-7)8(17)5-16-10(13)14-9(12)15-16/h1-4H,5H2 |
Clave InChI |
VQWKBSMFNYSBNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Cl)Cl)Br |
SMILES canónico |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)